molecular formula C11H14ClN3O2S B7642845 N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride

N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride

カタログ番号 B7642845
分子量: 287.77 g/mol
InChIキー: XKZCKEOCJCGYKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride, also known as AZD3965, is a novel small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate across the cell membrane, which is essential for the survival of cancer cells. The overexpression of MCT1 has been observed in various cancer types, including breast, lung, and prostate cancer. Therefore, the inhibition of MCT1 has emerged as a promising strategy for cancer treatment.

作用機序

N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride exerts its anticancer effects by inhibiting MCT1, which is responsible for the transport of lactate across the cell membrane. Lactate is produced by cancer cells as a byproduct of glycolysis, which is the primary source of ATP production in cancer cells. The inhibition of MCT1 leads to the accumulation of lactate in the extracellular space, which results in a decrease in intracellular pH and a reduction in ATP production. This, in turn, leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer effects in various cancer cell lines. Moreover, this compound has been shown to enhance the immune response against cancer cells by increasing the infiltration of cytotoxic T cells and natural killer cells into the tumor microenvironment.

実験室実験の利点と制限

N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride has been shown to be a potent inhibitor of MCT1, with a high selectivity for cancer cells over normal cells. Moreover, this compound has been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, the efficacy of this compound may be limited by the heterogeneity of cancer cells, as well as the development of resistance to MCT1 inhibition.

将来の方向性

The potential of N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride as a cancer therapy is still being explored, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Moreover, the combination of this compound with other anticancer drugs is being investigated to enhance its therapeutic potential. Additionally, the development of more potent and selective MCT1 inhibitors is ongoing, which may overcome the limitations of this compound and lead to more effective cancer therapies.

合成法

The synthesis of N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride involves a series of chemical reactions, including the condensation of 2-cyano-3-methylbenzenesulfonyl chloride with azetidine-3-amine, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential as a cancer therapy. Preclinical studies have demonstrated that this compound inhibits lactate transport in cancer cells, leading to a decrease in intracellular pH and a reduction in ATP production, which ultimately results in cancer cell death. Moreover, this compound has been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and paclitaxel, in vitro and in vivo.

特性

IUPAC Name

N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c1-8-3-2-4-11(10(8)5-12)17(15,16)14-9-6-13-7-9;/h2-4,9,13-14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCKEOCJCGYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NC2CNC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。